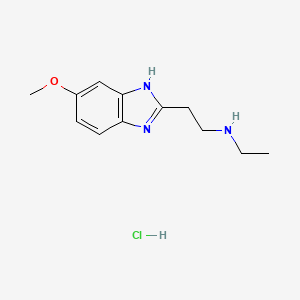

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride

Description

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride is a benzimidazole-derived compound characterized by a methoxy substituent at the 5-position of the benzimidazole core and an ethylamine side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound is listed by suppliers like CymitQuimica with a purity of 97% (CAS: 1046812-03-6) . Its molecular formula is inferred as C₁₂H₁₈ClN₃O, with a molecular weight of approximately 263.75 g/mol based on structural analogs .

Properties

IUPAC Name |

N-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKULDSFVKXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268990-50-6 | |

| Record name | 1H-Benzimidazole-2-ethanamine, N-ethyl-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268990-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

Ethylation: The benzimidazole core is then ethylated using ethyl halides under basic conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, with stringent quality control measures in place to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride and related benzimidazole derivatives:

Key Comparative Insights:

Substituent Effects: Methoxy vs. Nitro (Protonitazene): The nitro group in Protonitazene enhances receptor binding affinity but introduces photolability and metabolic instability .

Salt Form: The dihydrochloride salt (CAS 4078-55-1) offers higher solubility than the mono-hydrochloride form but may require adjusted pH for formulation .

Applications :

- Dihydrochloride salts (e.g., CAS 4078-55-1) are preferred in industrial-scale pharmaceutical production due to stability and solubility .

- Methyl and methoxy derivatives are explored as intermediates in antipsychotic or antiviral drug development .

Research Findings and Data

- Stability : Methoxy-substituted benzimidazoles exhibit greater oxidative stability compared to nitro analogs (e.g., Protonitazene), which are prone to degradation under light .

Biological Activity

N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride, a compound within the benzimidazole class, has garnered attention for its diverse biological activities. Benzimidazoles are known for their roles in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

- IUPAC Name : N-ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine; hydrochloride

- Molecular Formula : C₁₂H₁₈ClN₃O

- CAS Number : 1268990-50-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzimidazole structure facilitates binding to various enzymes and receptors, which can lead to:

- Inhibition of Microbial Growth : The compound exhibits significant antimicrobial properties against a range of pathogens.

- Induction of Apoptosis in Cancer Cells : Studies suggest that it may trigger programmed cell death in certain cancer cell lines.

Biological Activity Overview

Antimicrobial Activity

A study demonstrated that this compound showed potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Properties

Research involving various cancer cell lines showed that this compound could induce apoptosis effectively. For instance, it was found to significantly reduce cell viability in colorectal cancer cells through mechanisms involving the modulation of apoptotic pathways.

Antiviral Potential

While preliminary studies have indicated some antiviral properties, specific viral targets remain to be identified. Future research is necessary to elucidate the exact mechanisms and effectiveness against viral pathogens.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzimidazole derivatives:

| Compound | Activity Type | Relative Efficacy |

|---|---|---|

| N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl) | Antimicrobial | Higher than baseline |

| 2-(5-methyl-1H-benzimidazol-2-yl) | Anticancer | Comparable |

Q & A

Basic: What are the recommended synthetic routes for N-Ethyl-2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine hydrochloride?

Methodological Answer:

A typical synthesis involves:

Benzimidazole Core Formation : React 4-methoxy-1,2-phenylenediamine with ethyl glyoxalate under acidic conditions to form the benzimidazole ring.

Ethylamine Sidechain Introduction : Use alkylation (e.g., ethyl bromide) or reductive amination to attach the ethylamine group.

Hydrochloride Salt Formation : Treat the free base with HCl in ethanol or diethyl ether.

Key Characterization Steps :

- FT-IR : Confirm NH/OH stretches (3200–3500 cm⁻¹), C=N/C-O (1600–1700 cm⁻¹).

- 1HNMR : Identify methoxy protons (δ 3.8–4.0 ppm), benzimidazole aromatic protons (δ 7.0–8.5 ppm), and ethylamine protons (δ 1.2–1.4 ppm for CH₃, δ 2.6–3.0 ppm for CH₂).

Purification : Recrystallize from ethanol or methanol .

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (deviation <0.3%).

- Melting Point : Consistency with literature values (±2°C range).

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺ or [M-Cl]⁺) via ESI-MS .

Advanced: How can researchers optimize reaction yields for the benzimidazole core synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF may improve solubility of intermediates.

- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from hours to minutes.

Troubleshooting Low Yields : - Monitor pH during cyclization (optimum pH 3–4).

- Remove water via molecular sieves or azeotropic distillation to shift equilibrium .

Advanced: How should researchers address discrepancies in NMR data during characterization?

Methodological Answer:

- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may broaden NH peaks.

- Dynamic Effects : Use variable-temperature NMR to resolve overlapping signals (e.g., rotamers).

- 2D Techniques : Employ HSQC or HMBC to assign ambiguous protons/carbons.

Case Study : Inconsistent ethylamine CH₂ shifts may arise from residual HCl; neutralize with NaHCO₃ and re-analyze .

Advanced: What strategies are used to evaluate this compound’s biological activity?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR panels (e.g., HSP90 in ).

- Binding Assays : Use fluorescence polarization or SPR to measure affinity (Kd).

- Cellular Models : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.

Data Interpretation : - Compare IC₅₀ values across analogs to establish structure-activity relationships (SAR).

- Validate target engagement via Western blot (e.g., downstream HSP90 client proteins) .

Advanced: How can computational methods aid in studying this compound’s interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to HSP90 (PDB ID: 3D0E). Focus on hydrogen bonds (e.g., methoxy group with GLU527).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- Pharmacophore Modeling : Identify critical features (e.g., benzimidazole as an aromatic pharmacophore) for lead optimization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood during synthesis to avoid HCl vapor exposure.

- Waste Disposal : Neutralize with NaOH before discarding aqueous waste.

First Aid : For skin contact, rinse with 1% NaHCO₃ solution .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (serum-free vs. 10% FBS).

- Metabolic Stability : Test liver microsome stability to rule out false negatives from rapid degradation.

- Off-Target Profiling : Use proteome-wide platforms (e.g., KINOMEscan) to identify confounding targets .

Advanced: What analytical techniques are critical for detecting synthesis byproducts?

Methodological Answer:

- LC-MS/MS : Identify impurities (e.g., unreacted ethyl bromide or dehalogenated products).

- XRD : Confirm crystalline structure and detect polymorphic forms.

- TGA/DSC : Monitor thermal decomposition profiles to assess stability .

Advanced: How can researchers improve the compound’s solubility for in vivo studies?

Methodological Answer:

- Salt Forms : Test alternative salts (e.g., sulfate, citrate) against hydrochloride.

- Co-Solvents : Use PEG-400 or cyclodextrins in formulations.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.